

The Unexplored Therapeutic Potential of 2-Nonadecanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nonadecanone

Cat. No.: B165413

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nonadecanone, a long-chain aliphatic ketone, has emerged as a molecule of interest with potential biological activities, notably in the realms of anti-inflammatory and antidepressant effects. This technical guide provides a comprehensive overview of the current scientific understanding of **2-Nonadecanone**, consolidating available data on its biological activities, detailing relevant experimental protocols, and visualizing implicated signaling pathways. While research is in its early stages, preliminary findings suggest that **2-Nonadecanone** warrants further investigation as a potential therapeutic agent. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the knowns and the significant knowledge gaps that present opportunities for future research.

Introduction

2-Nonadecanone ($C_{19}H_{38}O$) is a saturated ketone with the carbonyl group located at the second carbon position of a 19-carbon chain. It has been identified in some natural sources, including the medicinal fungus *Fomes fomentarius*.^[1] While its chemical properties are well-documented, the exploration of its biological activities is a relatively recent endeavor. This guide focuses on the scientifically reported biological potential of **2-Nonadecanone**, with a primary emphasis on its anti-inflammatory and antidepressant-like properties. Additionally,

potential insecticidal and antimicrobial activities are discussed based on the known effects of structurally related long-chain ketones.

Anti-inflammatory and Antidepressant Activities

A key preclinical study has provided initial evidence for the anti-inflammatory and antidepressant effects of **2-Nonadecanone** in a rat model.^[1] The study suggests a dose-dependent mechanism of action involving the modulation of key inflammatory mediators and signaling pathways.

In Vivo Evidence in a Rat Model

In a study utilizing the forced swim test (FST) to induce a state of behavioral despair in rats, oral administration of **2-Nonadecanone** (NAC) demonstrated a dose-dependent decrease in immobility time, suggesting an antidepressant-like effect.^{[1][2]} Concurrently, the study investigated the anti-inflammatory effects of **2-Nonadecanone** by measuring the serum levels of pro-inflammatory cytokines and the expression of inflammatory proteins in the brain.

Quantitative Data Summary

While precise IC₅₀ values for cytokine inhibition are not yet available in the public domain, the aforementioned study demonstrated a clear dose-dependent reduction in key inflammatory markers. The following tables summarize the qualitative and semi-quantitative findings.

Table 1: Effect of **2-Nonadecanone** on Immobility Time in the Forced Swim Test

Treatment Group	Dose	Effect on Immobility Time
Vehicle	-	Significantly increased immobility
2-Nonadecanone	Low Dose	Dose-dependently decreased immobility
2-Nonadecanone	High Dose	Stronger decrease in immobility than low dose

Source: Data synthesized from findings reported in^{[1][2]}.

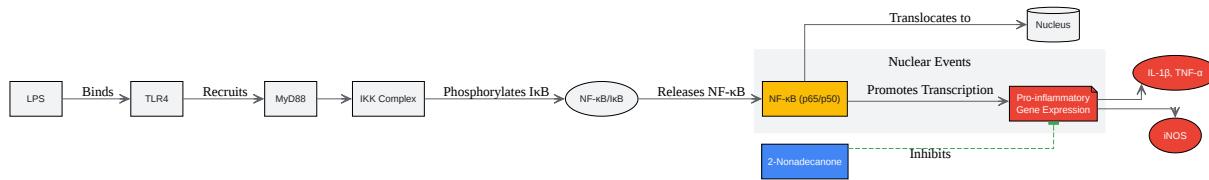
Table 2: Effect of **2-Nonadecanone** on Pro-inflammatory Cytokines in Rat Serum

Cytokine	Treatment Group	Dose	Effect on Serum Levels
IL-1 β	Vehicle	-	Increased levels
2-Nonadecanone	Low Dose	Dose-dependently decreased levels	
2-Nonadecanone	High Dose	Stronger decrease than low dose	
TNF- α	Vehicle	-	Increased levels
2-Nonadecanone	Low Dose	Dose-dependently decreased levels	
2-Nonadecanone	High Dose	Stronger decrease than low dose	

Source: Data synthesized from findings reported in[1].

Table 3: Effect of **2-Nonadecanone** on Inflammatory and Oxidative Stress-Related Proteins in Rat Brain

Protein	Treatment Group	Dose	Effect on Protein Expression
iNOS	Vehicle	-	Significantly increased expression
2-Nonadecanone	Low Dose		Significantly lower expression than vehicle
2-Nonadecanone	High Dose		Further reduction in expression
Nrf-2	Vehicle	-	Increased expression
2-Nonadecanone	Low Dose & High Dose		Significantly lower expression than vehicle

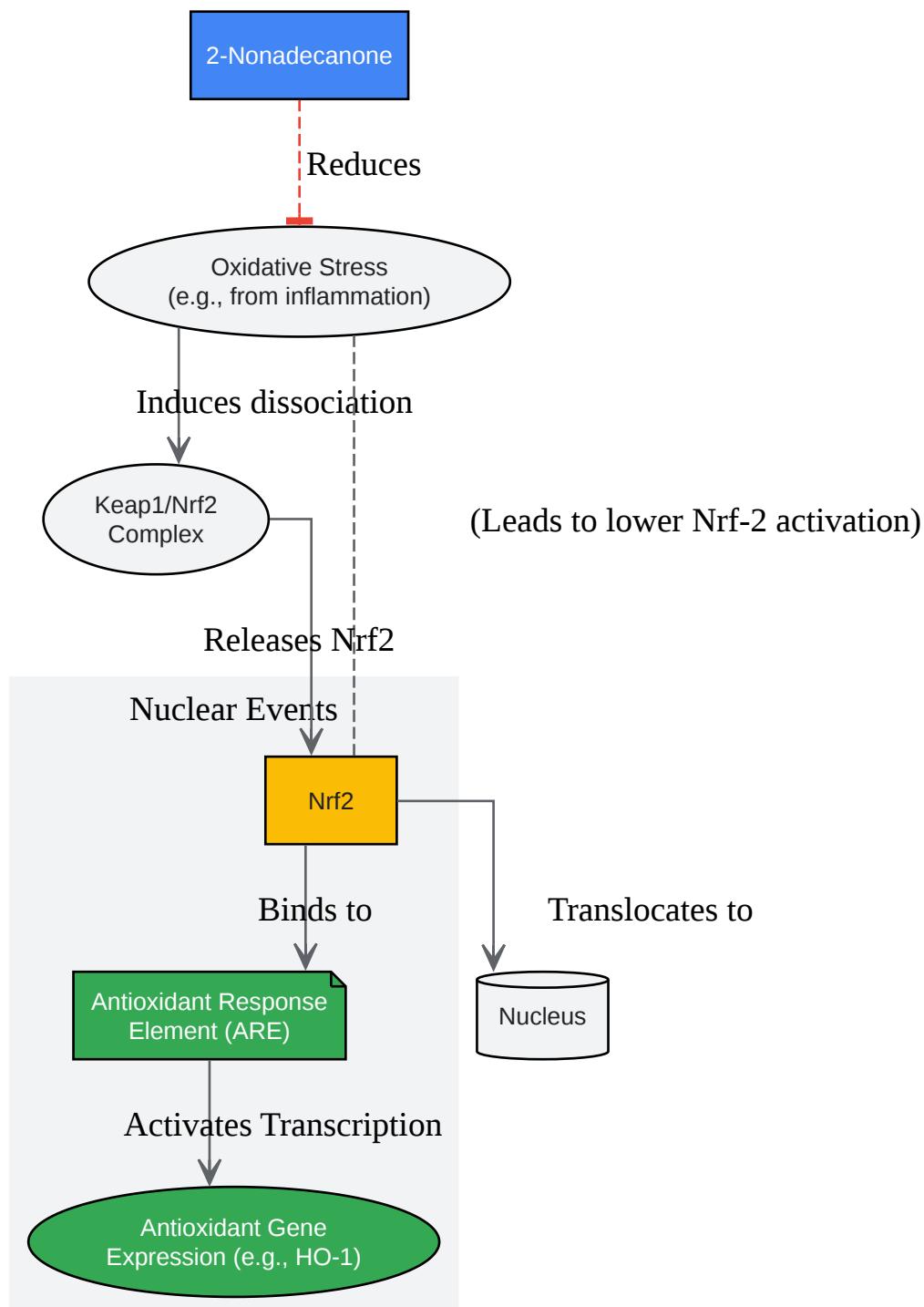

Source: Data synthesized from findings reported in[1].

Implicated Signaling Pathways

The observed biological activities of **2-Nonadecanone** suggest its interaction with key cellular signaling pathways involved in inflammation and the stress response.

Inhibition of LPS-Induced Inflammatory Pathway

The reduction in pro-inflammatory cytokines like IL-1 β and TNF- α , as well as the decreased expression of iNOS, points towards an inhibitory effect on the lipopolysaccharide (LPS)-induced inflammatory cascade. This pathway is primarily mediated by Toll-like receptor 4 (TLR4) and the downstream activation of nuclear factor-kappa B (NF- κ B).



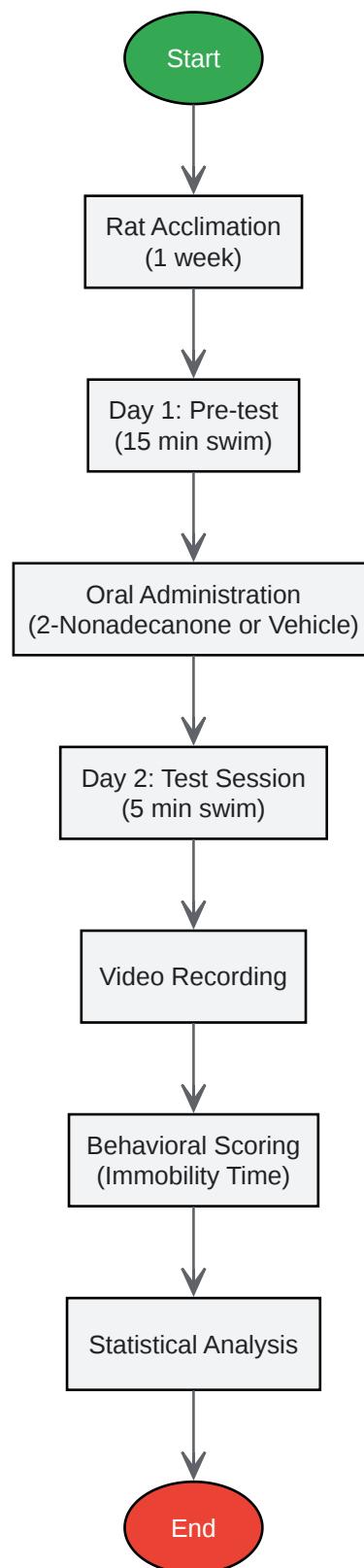

[Click to download full resolution via product page](#)

Figure 1: LPS-induced inflammatory signaling pathway and proposed inhibition by **2-Nonadecanone**.

Modulation of the Nrf-2 Pathway

The observed decrease in Nuclear factor erythroid 2-related factor 2 (Nrf-2) expression in the presence of **2-Nonadecanone** is noteworthy.^[1] Under conditions of oxidative stress, Nrf-2 typically translocates to the nucleus to initiate the transcription of antioxidant genes. The reduction of Nrf-2 by **2-Nonadecanone** in the context of reduced inflammation suggests a complex regulatory role that warrants further investigation. It may indicate that by reducing the initial inflammatory insult, **2-Nonadecanone** indirectly lessens the compensatory activation of the Nrf-2 pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. 2-Nonadecanone Alleviates Depression through Inflammation Relief in SD Rat [bslonline.org]
- To cite this document: BenchChem. [The Unexplored Therapeutic Potential of 2-Nonadecanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165413#potential-biological-activities-of-2-nonadecanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

